(R)-2-(2-Methyl-4-nitrophenyl)pyrrolidine
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Overview
Description
®-2-(2-Methyl-4-nitrophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methyl-4-nitrophenyl group. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Methyl-4-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-nitrobenzaldehyde and pyrrolidine.
Condensation Reaction: The 2-methyl-4-nitrobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the desired pyrrolidine derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-(2-Methyl-4-nitrophenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Methyl-4-nitrophenyl)pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Methyl-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
®-2-(2-Methyl-4-nitrophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Methyl-4-nitrophenyl)pyrrolidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Methyl-4-nitrophenyl)pyrrolidine: The enantiomer of the ® form, with different spatial arrangement and potentially different biological activities.
2-(2-Methyl-4-nitrophenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
2-(4-Nitrophenyl)pyrrolidine: A similar compound lacking the methyl group, which may affect its chemical and biological properties.
Uniqueness
®-2-(2-Methyl-4-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct chemical reactivity and biological activity compared to its enantiomer and other similar compounds
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2R)-2-(2-methyl-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O2/c1-8-7-9(13(14)15)4-5-10(8)11-3-2-6-12-11/h4-5,7,11-12H,2-3,6H2,1H3/t11-/m1/s1 |
InChI Key |
YTACBHGDLXZJIE-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[C@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2CCCN2 |
Origin of Product |
United States |
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